Plasma Half-Life Comparison: MK-7 vs. MK-4 vs. K1
Vitamin K2 as menaquinone-7 (MK-7) demonstrates a substantially extended plasma half-life compared to both phylloquinone (K1) and menaquinone-4 (MK-4). This pharmacokinetic parameter dictates dosing frequency and steady-state plasma concentrations for supplement formulations [1].
| Evidence Dimension | Plasma elimination half-life |
|---|---|
| Target Compound Data | MK-7: approximately 72 hours (3 days) |
| Comparator Or Baseline | MK-4: approximately 1.5 hours; K1: 8–24 hours |
| Quantified Difference | MK-7 half-life is approximately 48× longer than MK-4 and 3–9× longer than K1 |
| Conditions | Human plasma pharmacokinetic measurements following oral administration |
Why This Matters
The extended half-life of MK-7 enables once-daily dosing regimens and more stable 24-hour serum concentrations, reducing formulation complexity for sustained-release applications.
- [1] Busz K, Sitkowski G, Kaczmarczyk-Sedlak I, et al. Relationship between Structure and Biological Activity of Various Vitamin K Forms. Foods. 2021;10(12):3136. View Source
